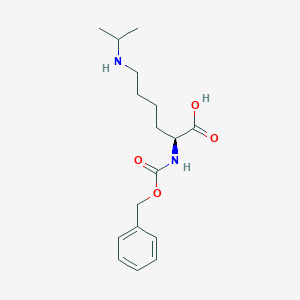

(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid

Overview

Description

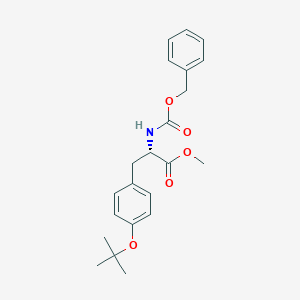

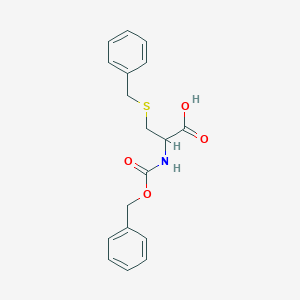

The compound contains a benzyloxycarbonyl group, an isopropylamino group, and a hexanoic acid group. The benzyloxycarbonyl group is often used in organic chemistry as a protecting group for amines. The isopropylamino group is a common moiety in many pharmaceuticals and biologically active compounds. Hexanoic acid is a carboxylic acid, which is a key functional group in organic chemistry and biochemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The stereochemistry at the carbon atom attached to the benzyloxycarbonyl group and the isopropylamino group is indicated by the (S) configuration .Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the benzyloxycarbonyl group could be removed under certain conditions, revealing the amine group. The carboxylic acid could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound might be soluble in organic solvents due to the presence of the benzyloxycarbonyl group .Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including hexanoic acid derivatives, have been studied for their effects on microbial fermentation processes. These compounds can inhibit microbial growth at concentrations below desired yields, impacting the production of biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in the development of strategies to enhance microbial tolerance, thereby improving industrial fermentation performance (Jarboe, Royce, & Liu, 2013).

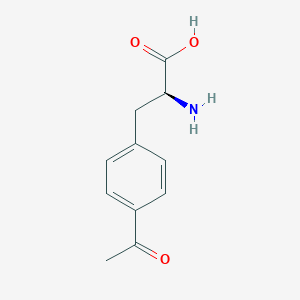

Plant Betalains: Chemistry and Biochemistry

Research into plant-derived compounds has revealed the structural and biological significance of betalains, which are synthesized from amino acids including phenylalanine and tyrosine. These compounds exhibit a range of bioactivities, including antioxidant and antimicrobial properties. This line of research highlights the potential of amino acid derivatives in plant biochemistry and their applications in natural product synthesis (Khan & Giridhar, 2015).

Antioxidant and Anti-inflammatory Properties of Carboxylic Acids

Studies have explored the structure-related antioxidant and microbiological activity of selected carboxylic acids, including benzoyl and amino acid derivatives. These natural compounds have been shown to possess significant biological activities, indicating their potential for therapeutic applications. The research emphasizes the importance of structural differences in determining the bioactivity of carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).

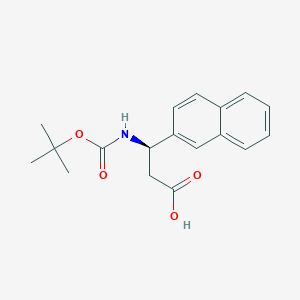

Application in Synthesis and Transformations

The synthesis and transformation of functionalized β-amino acid derivatives through metathesis reactions represent a significant area of research. These compounds are of interest due to their biological relevance and potential impact on drug research. The versatility of metathesis reactions in accessing cyclic and densely functionalized β-amino acids underscores the compound's role in advancing synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Carbon Capture and Environmental Applications

Amino acid salt solutions, including those derived from (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid, have been investigated for their potential in carbon capture technologies. These solutions offer environmentally friendly alternatives to traditional amine solutions for CO2 absorption, highlighting the compound's relevance in addressing climate change and reducing greenhouse gas emissions (Zhang, Li, Zhang, Wang, Soltanian, & Olabi, 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEYEPQZFFVRRW-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426529 | |

| Record name | Z-Nepsilon-isopropyl-L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid | |

CAS RN |

218938-55-7 | |

| Record name | N6-(1-Methylethyl)-N2-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218938-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Nepsilon-isopropyl-L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)